molecular formula C21H28N4O2 B4019463 benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate

benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No. B4019463
M. Wt: 368.5 g/mol
InChI Key: WQOFTKZJCQGZRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including [4+2] cycloaddition reactions, to yield pyrimidinones and pyrimidoazepines, indicating the potential pathways for the synthesis of benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate. These syntheses highlight the chemical versatility and reactivity of pyrazole and diazepane derivatives, providing insights into the synthetic strategies that could be employed for this compound (Sharma & Mahajan, 1997).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves advanced spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and MS, alongside X-ray crystallography. These techniques confirm the complex structures of pyrazole and diazepane derivatives, suggesting that a similar approach would elucidate the structure of benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate, shedding light on its three-dimensional conformation and electronic properties (Insuasty et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and diazepane derivatives showcase their reactivity and potential for forming novel structures. For instance, cycloaddition reactions, iodocyclisation, and radical cyclisation processes indicate the reactive nature of these compounds, suggesting similar reactivity for benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate. These reactions are pivotal for the functionalization and further derivatization of the compound (Sharma & Mahajan, 1998).

properties

IUPAC Name

benzyl 4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-10-25-16-20(18(2)22-25)15-23-11-7-12-24(14-13-23)21(26)27-17-19-8-5-4-6-9-19/h3-6,8-9,16H,1,7,10-15,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOFTKZJCQGZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCN(CC2)C(=O)OCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
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benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 4
benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 5
benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 6
benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate

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